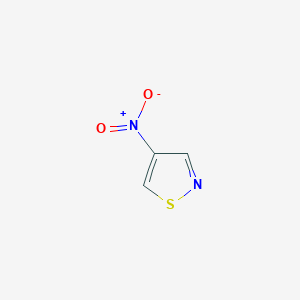

4-Nitroisothiazole

概要

説明

Synthesis Analysis

The synthesis of 4-Nitroisothiazole and its derivatives often involves complex chemical reactions. For example, an alternative synthesis method for 3-methyl-4-nitroisothiazole has been described, showcasing the production of new compounds during the synthesis process. This method also resulted in the unexpected production of 3,3'-dimethyl-4,4'-dinitro-5,5'-bisisothiazole as a side-product (Regiec & Wojciechowski, 2019).

Molecular Structure Analysis

The molecular structure of 4-Nitroisothiazole has been extensively studied through both experimental and theoretical approaches. Spectroscopic methods, including infrared and Raman spectroscopy, have provided insights into the vibrational spectra of the compound. Additionally, the stability of 4-Nitroisothiazole molecules has been evaluated using natural bond orbital (NBO) analysis, revealing details about hyperconjugative interactions and potential sites for electron acceptance or detachment (Regiec & Wojciechowski, 2019).

Chemical Reactions and Properties

Reactions involving 4-Nitroisothiazole and its derivatives can lead to the formation of a wide range of products depending on the nature of the reactants and conditions. For instance, polynitro aromatic compounds have been used to develop new synthetic approaches to biologically active molecules, showcasing the multi-centered reactivity pattern of 4,6-dinitro-1,2-benzisothiazoles and related compounds (Gakh et al., 2006).

Physical Properties Analysis

The physical properties of 4-Nitroisothiazole, such as molar enthalpy of vaporization, have been estimated, providing valuable data for its handling and application in various fields. The molar enthalpy of vaporization (ΔHvap) of 3-methyl-4-nitroisothiazole was found to be 52.2 kJ/mol, indicating its thermal behavior and stability under different conditions (Regiec & Wojciechowski, 2019).

Chemical Properties Analysis

The chemical properties of 4-Nitroisothiazole, including its reactivity and interaction with various nucleophiles, have been explored through studies on its electrochemical reduction and reactions with different nucleophiles. Such studies have shed light on the aromatic nucleophilic substitution patterns and the potential for synthesizing a range of biologically active derivatives based on 4-Nitroisothiazole's core structure (Tallec et al., 2000).

科学的研究の応用

Complex Preparation in Chemistry : It is used in preparing and characterizing complexes, such as CoM(NCS)4 complexes, due to its specific properties (Singh, Pathak, & Khan, 1976).

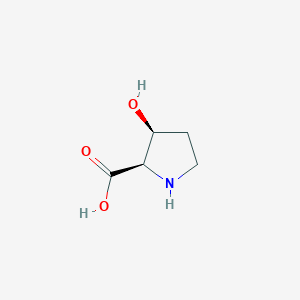

Intermediate in Synthesis : 3-methyl-4-nitroisothiazole, a derivative, is a valuable compound with high reduction potential and electron affinity, useful in synthesizing 5-amino-3-methylisothiazole (Regiec & Wojciechowski, 2019).

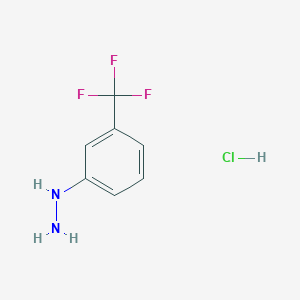

Pharmaceutical Chemistry : It's used in the synthesis of 4-aryl-NH-1,2,3-triazoles, valuable in organic and pharmaceutical chemistry (Wu et al., 2015).

Antimicrobial Activities : Derivatives of 4-Nitroisothiazole show antimicrobial activities against a range of microorganisms, including Staphylococcus aureus and Escherichia coli (Upmanyu et al., 2011).

Corrosion Inhibition : Heterocyclic diazoles like 4-nitropyrazole are known for their inhibitive properties in acidic iron corrosion (Babić-Samardžija et al., 2005).

Antifungal Agents : Certain 4-Nitroisothiazole derivatives have significant antifungal activity, making them potential antifungal agents (Albert, O'Brien, & Robins, 1980).

Anti-Tumor Activities : Nitro derivatives, including those of 4-Nitroisothiazole, have shown promise in anti-tumor activities on cancer cells (Safari, Bayat, Nasri, & Karami, 2020).

Toxicity Studies : The LD50 for derivatives of 4-Nitroisothiazole indicates they are generally low-toxic or non-toxic substances (Shcherbak, Kaplaushenko, & Belenichev, 2014).

Safety and Hazards

作用機序

Target of Action

4-Nitroisothiazole is a derivative of isothiazoles, which are known to have a wide range of biological activities Isothiazoles have been reported to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Isothiazoles, in general, are known for their unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . This structural feature allows them to interact with biological targets in a specific manner, leading to changes in the function of these targets .

Biochemical Pathways

Isothiazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . They can affect enzymatic reactions, signal transduction pathways, and cellular processes, leading to downstream effects such as antimicrobial, antifungal, and anticancer activities .

Result of Action

Isothiazoles are known to exert a variety of biological effects, including antimicrobial, antifungal, and anticancer activities . These effects are likely the result of the compound’s interaction with its biological targets and its influence on various biochemical pathways .

特性

IUPAC Name |

4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPAYVHLSTHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239264 | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitroisothiazole | |

CAS RN |

931-07-7 | |

| Record name | 4-Nitroisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-nitroisothiazole interesting for antifungal drug development?

A1: Research has shown that 4-nitroisothiazole derivatives exhibit significant antifungal activity in vitro against a broad range of fungal species [, ]. Specifically, the presence of the nitro group at the 4-position of the isothiazole ring appears to be crucial for this activity [].

Q2: Can you elaborate on the structure-activity relationship (SAR) studies regarding the antifungal activity of 4-nitroisothiazole?

A2: While the 4-nitro group is essential, modifications at the 5-position of the isothiazole ring can significantly influence the antifungal activity. For instance, introducing substituents like chlorine, methyl, nitroamino, carboxamido, N,N-dimethylamino, and β-hydroxyethylamino at the 5-position were explored, with varying impacts on potency []. Unfortunately, the specific structure-activity relationships derived from these modifications were not detailed in the provided abstracts. Further investigation into the published articles is necessary to uncover those details.

Q3: Are there any studies on the mechanism of action of 4-nitroisothiazole against fungi?

A3: The provided abstracts do not delve into the specific mechanism of action of 4-nitroisothiazole against fungi. Further research is needed to understand how this compound interacts with its fungal targets and the downstream effects that lead to fungal growth inhibition.

Q4: Beyond its antifungal activity, what other chemical properties of 4-nitroisothiazole have been studied?

A4: 4-Nitroisothiazole exhibits interesting reactivity with nucleophiles. Studies have investigated its interaction with methoxide ion, demonstrating the formation of Meisenheimer complexes []. Additionally, researchers have explored the ring-opening reactions of 3-chloro-4-nitroisothiazole with amines []. These studies provide valuable insights into the reactivity and potential synthetic applications of this compound class.

Q5: Has 4-nitroisothiazole been utilized in the synthesis of other compounds?

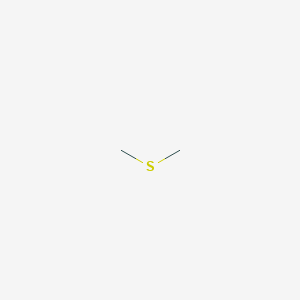

A5: Yes, 4-nitroisothiazole derivatives have been employed as building blocks in organic synthesis. Researchers have successfully synthesized di-isothiazolyl sulfides and their corresponding sulfoxides and sulfones using 4-nitroisothiazole derivatives as starting materials []. Furthermore, the synthesis of 4-nitroisothiazole derivatives from nitroketene aminals has been reported, highlighting their versatility in synthetic chemistry [].

Q6: Are there any computational studies on 4-nitroisothiazole?

A6: While the provided abstracts don't specifically mention computational studies, one abstract highlights research on the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole, comparing experimental findings with theoretical calculations []. This suggests that computational chemistry methods are being employed to investigate the properties of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)